molecular formula C18H14N4S B11214143 4-benzyl-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol

4-benzyl-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11214143
M. Wt: 318.4 g/mol
InChI Key: WKKGAWDDMRVQJC-UHFFFAOYSA-N
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Description

4-benzyl-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of quinoline-2-carbaldehyde with thiosemicarbazide to form the intermediate, which is then cyclized to yield the desired triazole compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinoline moiety can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-benzyl-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-benzyl-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-amine
  • 4-benzyl-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-ol

Uniqueness

4-benzyl-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological applications.

Properties

Molecular Formula

C18H14N4S

Molecular Weight

318.4 g/mol

IUPAC Name

4-benzyl-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H14N4S/c23-18-21-20-17(22(18)12-13-6-2-1-3-7-13)16-11-10-14-8-4-5-9-15(14)19-16/h1-11H,12H2,(H,21,23)

InChI Key

WKKGAWDDMRVQJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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